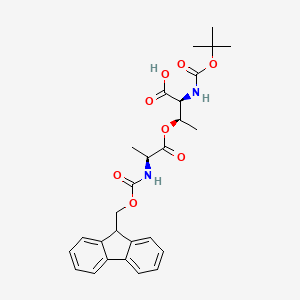

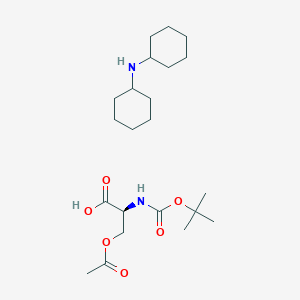

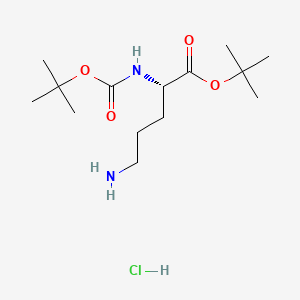

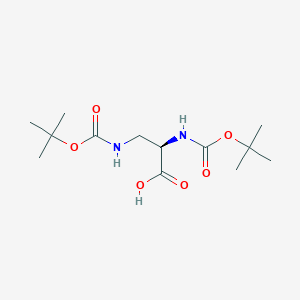

N-Boc-3-(Boc-amino)-D-alanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Boc-3-(Boc-amino)-D-alanine is a compound that has gained significant attention in the field of organic chemistry. It is a derivative of D-alanine and is widely used in the synthesis of peptides and other organic compounds.

Scientific Research Applications

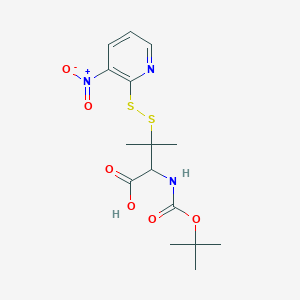

Protection of Amines

“N-Boc-3-(Boc-amino)-D-alanine” is used in the protection of amines, which is a fundamental and useful transformation in organic synthesis . The tert-butoxycarbonyl (Boc) group has a widely useful functionality for the protection of amines . The greatest attention is due to the extreme stability of the N-Boc group toward catalytic hydrogenolysis and the extreme resistance to basic and nucleophilic conditions .

Deprotection of Amines

In addition to protection, “N-Boc-3-(Boc-amino)-D-alanine” is also used in the deprotection of amines . The Boc group can be easily removed under a variety of conditions , making it a versatile tool in pharmaceutical research and development, as well as manufacturing .

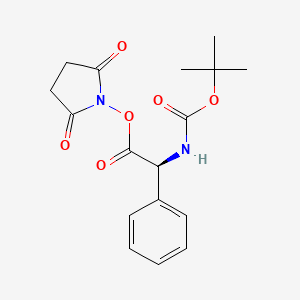

Peptide Synthesis

“N-Boc-3-(Boc-amino)-D-alanine” plays a crucial role in peptide synthesis . Protection of amino groups in amino acids as N-Boc derivatives is an important strategy in peptide synthesis . They can be easily converted into the free amines and are also useful in Merrifield solid-phase peptide synthesis .

Resistance to Racemization

N-Boc amino acids, such as “N-Boc-3-(Boc-amino)-D-alanine”, are resistant to racemization during peptide synthesis . This makes the protocol more applicable in multistep reactions .

Green Chemistry

The use of “N-Boc-3-(Boc-amino)-D-alanine” aligns with the principles of green chemistry . A green and simple approach for the N-Boc protection on structurally diverse amines under ultrasound irradiation is described . Mild conditions, inexpensive and an easily available reagent, and absence of any auxiliary substances are the main advantages of this procedure .

Chemoselective Protection

“N-Boc-3-(Boc-amino)-D-alanine” is used in chemoselective protection of amines, amino acids, and peptides . This procedure allows for the selective protection of the α-amino group of dl-lysine .

Mechanism of Action

Target of Action

N-Boc-3-(Boc-amino)-D-alanine is a versatile building block used in the synthesis of various drugs and bioactive compounds . .

Mode of Action

It’s known that this compound is used in the synthesis of various drugs and bioactive compounds, suggesting that its interaction with its targets and the resulting changes would depend on the specific compound it is used to synthesize .

Biochemical Pathways

It has been shown to be used in the synthesis of active anti-hiv arginine-adenosine compounds targeting the viral tar rna sequence . This suggests that it may play a role in the biochemical pathways related to HIV replication.

Result of Action

The molecular and cellular effects of N-Boc-3-(Boc-amino)-D-alanine’s action would depend on the specific drug or bioactive compound it is used to synthesize. For instance, when used in the synthesis of active anti-HIV arginine-adenosine compounds, it may contribute to the inhibition of HIV replication .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of N-Boc-3-(Boc-amino)-D-alanine would likely depend on the specific conditions under which the synthesis reactions it is involved in are carried out. For instance, factors such as temperature, pH, and solvent used could potentially affect the efficiency of the synthesis reactions .

properties

IUPAC Name |

(2R)-2,3-bis[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O6/c1-12(2,3)20-10(18)14-7-8(9(16)17)15-11(19)21-13(4,5)6/h8H,7H2,1-6H3,(H,14,18)(H,15,19)(H,16,17)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDZLUXXCXDIIOK-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@H](C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-3-(Boc-amino)-D-alanine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.